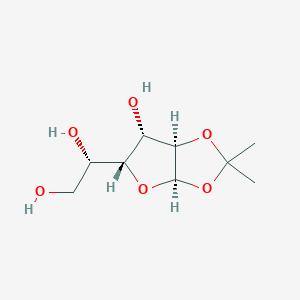

1,2-O-Isopropylidene-alpha-D-glucofuranose

Description

Significance and Research Trajectory in Carbohydrate Chemistry

The importance of 1,2-O-Isopropylidene-alpha-D-glucofuranose in carbohydrate chemistry lies in its function as a selectively protected building block. The isopropylidene group, also known as an acetonide, renders the 1,2-diol inert to many reaction conditions, thereby directing subsequent modifications to the hydroxyl groups at the C-3, C-5, and C-6 positions. ontosight.ainumberanalytics.com This regioselectivity is a cornerstone of modern carbohydrate synthesis, enabling the construction of complex oligosaccharides, glycosides, and glycoconjugates with high precision. ontosight.aiontosight.ai

The research trajectory of this compound has evolved from its initial use in fundamental studies of glucose chemistry to its current application in the synthesis of biologically active molecules. hacettepe.edu.tr Initially, research focused on methods of its preparation and the exploration of its basic reactivity. Over time, its utility has expanded significantly. Today, it is a key starting material in the development of novel biomaterials, carbohydrate-based vaccines, and therapeutics. ontosight.aiontosight.ai Its derivatives are studied for their potential in understanding crucial biological processes like cell signaling and immune responses. ontosight.ai For instance, selective acylation at the free hydroxyl positions has been extensively investigated to produce various ester derivatives, some of which have shown potential as antibacterial agents. hacettepe.edu.trresearchgate.net

Role as a Chiral Precursor and Building Block in Organic Synthesis

As a chiral molecule derived from the naturally abundant D-glucose, this compound serves as a versatile chiral precursor in organic synthesis. The well-defined stereochemistry of its multiple chiral centers is transferred to new, more complex molecules, a critical aspect in the synthesis of natural products and pharmaceuticals where specific stereoisomers are often required for biological activity.

Its utility as a building block is demonstrated in its application for synthesizing a variety of compounds. The free hydroxyl groups at positions 3, 5, and 6 can be selectively functionalized. For example, the primary hydroxyl at C-6 is often targeted for modifications such as tosylation, which can then be displaced by other functional groups like azides to introduce nitrogen into the sugar scaffold. nih.gov This strategy is a key step towards the synthesis of iminosugars, a class of compounds investigated for their therapeutic potential. nih.gov Furthermore, it has been used as a precursor in the synthesis of amphiphiles, molecules with both hydrophilic and lipophilic properties, by converting it into diacetal derivatives which can then be alkylated. researchgate.net

The selective reactions possible with this precursor are summarized in the table below.

| Position | Type of Reaction | Resulting Derivative Class |

| C-3 | Acylation, Etherification | 3-O-acyl or 3-O-alkyl derivatives |

| C-5 | Acylation, Etherification | 5-O-acyl or 5-O-alkyl derivatives |

| C-6 | Acylation, Etherification, Tosylation, Azidation | 6-O-acyl, 6-O-alkyl, 6-O-tosyl, or 6-azido derivatives |

| C-3,5,6 | Acylation | Tri-O-acyl derivatives |

Historical Context of Synthesis and Derivatization

The use of isopropylidene acetals as protecting groups in carbohydrate chemistry dates back to the early 20th century. numberanalytics.com The synthesis of this compound is not typically a direct reaction but a two-step process. The historical and most common method involves first reacting D-glucose with an excess of acetone (B3395972) in the presence of an acid catalyst, such as sulfuric acid, to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, often referred to as "diacetone glucose". hacettepe.edu.trgoogle.com This compound has only one free hydroxyl group at the C-3 position. google.com

The second crucial step is the selective and careful acid-catalyzed hydrolysis of the 5,6-O-isopropylidene group from diacetone glucose. hacettepe.edu.trresearchgate.net This partial hydrolysis yields the target compound, this compound, leaving the more stable 1,2-O-isopropylidene group intact and exposing the hydroxyl groups at C-3, C-5, and C-6 for further derivatization. hacettepe.edu.trresearchgate.net This selective deprotection was a significant development, as it provided a synthetic route to a glucose derivative with three distinct free hydroxyl groups, opening the door for a wide range of regioselective derivatization reactions that are central to modern synthetic carbohydrate chemistry. hacettepe.edu.tr

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885054 | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18549-40-1 | |

| Record name | 1,2-O-Isopropylidene-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18549-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018549401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Synthesis from D-Glucose and Analogues

The preparation of 1,2-O-Isopropylidene-alpha-D-glucofuranose from D-glucose is a well-established, two-step process that leverages the reactivity of cis-diols.

The initial step involves the reaction of D-glucose with acetone (B3395972) under acidic conditions. This reaction typically does not yield the target monoacetal directly but instead produces 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, often referred to as 'diacetone glucose'. hacettepe.edu.trgoogle.com In this process, the glucose molecule, which exists in equilibrium between its pyranose and furanose forms, is trapped as the furanose isomer. wikipedia.org The cis-oriented hydroxyl groups at the 1,2 and 5,6 positions readily react with acetone to form stable five-membered isopropylidene rings (acetals). hacettepe.edu.tr

A variety of acid catalysts can be employed for this transformation, including concentrated sulfuric acid, often in the presence of a dehydrating agent like anhydrous copper(II) sulfate, to drive the reaction to completion. hacettepe.edu.tr The resulting diacetone glucose is a stable, crystalline solid.

To obtain the desired this compound, a selective hydrolysis step is required. Careful treatment of diacetone glucose with dilute aqueous acid, such as 50% aqueous acetic acid, selectively cleaves the more sterically hindered and acid-labile 5,6-O-isopropylidene group, leaving the 1,2-O-isopropylidene group intact. hacettepe.edu.tr This regioselective deprotection furnishes the target "monoacetone glucose" in good yield. hacettepe.edu.tr

| Catalyst | Reagents | Key Features | Reference |

|---|---|---|---|

| Sulfuric Acid & Copper(II) Sulfate | Anhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄ | Classical method; CuSO₄ acts as a dehydrating agent. | hacettepe.edu.tr |

| Aqueous Acetic Acid (for hydrolysis) | 50% aq. Acetic Acid | Selectively removes the 5,6-isopropylidene group. | hacettepe.edu.tr |

The synthesis of this compound is inherently stereoselective. D-glucose in solution exists as an equilibrium mixture of isomers, primarily the α- and β-pyranose forms, with minor amounts of the furanose forms. wikipedia.org The acid-catalyzed reaction with acetone kinetically favors the formation of the furanose acetal (B89532). The cis-diol at the C-1 and C-2 positions of the α-D-glucofuranose isomer reacts rapidly with acetone to form the thermodynamically stable 1,2-O-isopropylidene acetal. This reaction effectively traps the sugar in the α-furanose configuration. ontosight.ai

This inherent selectivity makes the compound a crucial starting material for the synthesis of other furanose derivatives and rare L-sugars. By manipulating the stereocenters of this well-defined precursor, chemists can access a wide range of carbohydrate structures.

Regioselective Protection and Deprotection Strategies

The three free hydroxyl groups at positions C-3, C-5, and C-6 on this compound offer a platform for regioselective modifications, which are central to carbohydrate synthesis.

The differential reactivity of the primary hydroxyl group at C-6 versus the secondary hydroxyls at C-3 and C-5 allows for selective protection. While it is possible to acylate all three positions simultaneously, specific conditions can favor modification of one site over the others. hacettepe.edu.tr

Direct acylation with reagents like acetic anhydride (B1165640) or various benzoyl chlorides in the presence of a base such as triethylamine (B128534) or pyridine (B92270) can lead to the formation of 3,5,6-tri-O-acyl derivatives. hacettepe.edu.tr However, site-selective acylation, particularly at the C-6 primary hydroxyl, can be achieved under controlled conditions, for instance by using the dibutyltin (B87310) oxide method which activates a specific hydroxyl group. researchgate.netresearchgate.net Studies have shown that direct unimolar octanoylation at low temperatures in pyridine selectively furnishes the 6-O-acyl derivative. researchgate.net

| Acylating Agent | Resulting Derivative | Reference |

|---|---|---|

| Acetic Anhydride | 1,2-O-Isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose | hacettepe.edu.tr |

| Pentanoyl Chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-pentanoyl-α-D-glucofuranose | hacettepe.edu.tr |

| Lauroyl Chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | hacettepe.edu.tr |

| 4-Chlorobenzoyl Chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose | hacettepe.edu.tr |

| Octanoyl Chloride | 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

The isopropylidene acetal itself is a versatile protecting group. As previously described, the formation of the 1,2-monoacetal is achieved through the selective hydrolysis of the 1,2:5,6-diacetal intermediate. hacettepe.edu.tr This strategy of over-protection followed by selective deprotection is a common tactic in carbohydrate chemistry.

Conversely, the 1,2-O-isopropylidene group can be removed when desired. This deprotection is typically accomplished under harsher acidic conditions than those used for the 5,6-acetal cleavage. Reagents such as trifluoroacetic acid (TFA) or various mineral acids can effectively hydrolyze the 1,2-acetal, liberating the hydroxyl groups at C-1 and C-2. nih.gov This is often a necessary step in the later stages of a synthetic sequence, for example, in the synthesis of oligopeptides incorporating sugar amino acids. nih.gov Furthermore, treatment with reagents like triethylsilane and boron trifluoride etherate can simultaneously remove the isopropylidene group and deoxygenate the anomeric position, directly yielding tetrahydrofuran (B95107) derivatives. organic-chemistry.org

Derivatization Reactions and Functional Group Transformations

With its three distinct hydroxyl groups, this compound is a precursor for numerous derivatives. Beyond the acylation reactions discussed previously, these hydroxyl groups can undergo a variety of other chemical transformations.

The hydroxyl groups can be converted into ethers, such as benzyl (B1604629) or pentyl ethers, by reaction with the corresponding alkyl halides under basic conditions. ontosight.ai The primary hydroxyl at C-6 can be selectively tosylated and subsequently displaced by nucleophiles, such as azide (B81097), to introduce nitrogen-containing functionalities. nih.gov

Furthermore, the secondary hydroxyl at C-3 can be oxidized to a ketone. For instance, oxidation of the parent diacetone glucose with chromium trioxide-pyridine complex or DMSO-based reagents yields 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. acs.orgresearchgate.net This ketone can then be stereoselectively reduced to afford epimers like the allofuranose derivative, providing a pathway to sugars with different stereochemistries. acs.orgresearchgate.net These transformations highlight the role of this compound and its precursors as pivotal intermediates in the synthesis of a vast array of modified carbohydrates.

Oxidation Reactions

The free hydroxyl groups of 1,2-O-Isopropylidene-α-D-glucofuranose can be selectively oxidized to the corresponding ketones under controlled conditions. The choice of oxidant and reaction conditions determines which hydroxyl group is targeted. For instance, oxidation of the related 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where only the C-3 hydroxyl is free, has been extensively studied and provides a model for the oxidation of the C-3 position in the mono-acetal. Reagents such as dimethyl sulfoxide (B87167) (DMSO) activated by acetic anhydride (Ac₂O) or phosphorus pentoxide (P₂O₅) are effective for this transformation. These methods lead to the formation of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, the corresponding 3-keto derivative.

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DMSO, Ac₂O, 20-25°C, 24h | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | P₂O₅, DMSO, 50-55°C, 3h | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose |

Reduction Reactions

The keto-derivatives obtained from the oxidation of isopropylidene-protected glucofuranose can be stereoselectively reduced. The reduction of the intermediate ulose (ketone) is crucial for the synthesis of other epimeric sugars. For example, the sodium borohydride (B1222165) (NaBH₄) reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribofuranosid-3-ulose yields 1,2:5,6-di-O-isopropylidene-α-D-allofuranose with high stereospecificity. The choice of reducing agent and conditions can influence the stereochemical outcome, but borohydride reductions of this substrate predominantly yield the D-allo isomer over the D-gluco starting configuration.

| Starting Material (Ketone) | Reducing Agent/Conditions | Product | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-ribofuranosid-3-ulose | Sodium Borohydride (NaBH₄), ice-water bath | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose |

Nucleophilic Substitution Reactions

The hydroxyl groups of 1,2-O-Isopropylidene-α-D-glucofuranose are available for various nucleophilic substitution reactions, often after conversion into a better leaving group. Acylation of the free hydroxyls is a common transformation. Using acylating agents like acetic anhydride, pentanoyl chloride, or lauroyl chloride in the presence of a base such as triethylamine results in the formation of the corresponding 3,5,6-tri-O-acyl derivatives. rsc.org

Another critical class of substitution reactions involves making one of the hydroxyls a good leaving group, such as a tosylate or mesylate. The primary hydroxyl at C-6 is sterically most accessible and can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine. nih.gov This tosylate is an excellent substrate for Sₙ2 reactions. For example, reaction with sodium azide (NaN₃) displaces the tosyl group to yield 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 1,2-O-Isopropylidene-α-D-glucofuranose | Lauroyl chloride, Et₃N, CH₂Cl₂ | Acylation | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | rsc.org |

| 1,2-O-Isopropylidene-α-D-glucofuranose | 4-Chlorobenzoyl chloride, Et₃N, CH₂Cl₂ | Acylation | 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose | rsc.org |

| 1,2-O-Isopropylidene-α-D-glucofuranose | p-Toluenesulfonyl chloride, Pyridine, DCM | Tosylation | 1,2-O-Isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose | nih.gov |

| 1,2-O-Isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose | Sodium azide (NaN₃), DMF | Sₙ2 Substitution | 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | nih.gov |

Glycosylation Reactions

While the 1,2-O-isopropylidene group protects the anomeric carbon, preventing the molecule from acting as a glycosyl donor in a typical sense, its free hydroxyl groups can act as nucleophiles (glycosyl acceptors) in glycosylation reactions. More broadly, these hydroxyls readily undergo O-alkylation to form ethers. The Williamson ether synthesis is a common method employed for this purpose. The reaction involves deprotonating a hydroxyl group with a strong base, such as sodium hydroxide, in a solvent like DMSO, followed by the addition of an alkyl halide. epo.orgfrancis-press.com This approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the C-3, C-5, and C-6 positions, leading to the synthesis of diverse ether derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| 1,2-O-Isopropylidene-α-D-glucofuranose | 1. NaOH, DMSO2. Alkyl Halide (R-X) | O-Alkylation (Williamson Ether Synthesis) | O-Alkyl-1,2-O-isopropylidene-α-D-glucofuranose ethers | epo.org |

| 3-O-Allyl-1,2-O-isopropylidene-α-D-glucofuranose | 1. Isomerization2. Acid-catalysed cyclization | Intramolecular Acetalation | 1,2-O-Isopropylidene-3,5-O-propylidene-α-D-glucofuranose | researchgate.net |

Formation of Anhydro Sugars

Anhydro sugars contain an additional intramolecular ether linkage and are valuable synthetic intermediates. They are typically formed from 1,2-O-Isopropylidene-α-D-glucofuranose derivatives through intramolecular nucleophilic substitution, where a hydroxyl group attacks a carbon atom bearing a suitable leaving group. For instance, the formation of a 3,6-anhydro bridge can occur from a precursor with a leaving group at the C-3 position. During the acid-catalysed methanolysis of 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulphonyl-α-D-glucofuranose, a minor product is the 3,6-anhydro derivative, formed after the removal of the 5,6-O-isopropylidene group allows the C-6 hydroxyl to attack C-3. rsc.org The synthesis of 5,6-anhydro sugars (epoxides) can be achieved from precursors with a leaving group at C-6 and a free hydroxyl at C-5, often under basic conditions or via methodologies like the Mitsunobu reaction. researchgate.net

| Precursor | Conditions | Anhydro Product | Reference |

| 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulphonyl-α-D-glucofuranose | Acid-catalysed methanolysis | 3,6-Anhydro-4,5-O-isopropylidene-D-allose dimethyl acetal | rsc.org |

| 1,2-O-Isopropylidene-α-D-xylofuranose derivative | Mitsunobu Reaction | 3,5-Anhydro derivative | researchgate.net |

| 6-O-Tosyl-1,2-O-isopropylidene-α-D-glucofuranose | Base | 5,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose |

Synthesis of Amino-Sugar Derivatives

Amino sugars are critical components of many biologically important molecules. A common and effective route to their synthesis from 1,2-O-Isopropylidene-α-D-glucofuranose involves the preparation of an azido (B1232118) intermediate. This two-step process begins with the selective activation of a hydroxyl group, typically the primary C-6 hydroxyl, by converting it into a good leaving group like a tosylate. nih.gov The subsequent step is the nucleophilic displacement of the tosylate group with an azide nucleophile, most commonly sodium azide in a polar aprotic solvent like DMF. nih.gov This Sₙ2 reaction proceeds efficiently to give the 6-azido-6-deoxy derivative. The azido group can then be readily reduced to the corresponding primary amine by various methods, such as catalytic hydrogenation, to complete the synthesis of the amino-sugar derivative.

| Reaction Step | Reagents & Conditions | Intermediate/Product | Reference |

| 1. Tosylation | p-Toluenesulfonyl chloride, Pyridine, DCM, rt, 48h | 1,2-O-Isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose | nih.gov |

| 2. Azide Displacement | Sodium azide, DMF, 358 K, 42h | 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | nih.gov |

| 3. Reduction (General) | e.g., H₂, Pd/C | 6-Amino-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose |

Iii. Spectroscopic and Computational Analysis in Research

Advanced NMR Spectroscopy for Structural Elucidation and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1,2-O-Isopropylidene-alpha-D-glucofuranose, enabling detailed structural characterization and the tracking of metabolic pathways.

Understanding the distribution of 13C isotopes in glucose and its metabolites is fundamental to metabolic research. However, direct measurement by quantitative isotopic 13C NMR is complicated by the anomerization at the C-1 position of glucose in solution. nih.govresearchgate.net To circumvent this, glucose is often converted into a stable derivative. 3,5,6-triacetyl-1,2-O-isopropylidene-alpha-D-glucofuranose (TAMAGF) serves as an effective molecular probe, locking the molecule in the furanose form and allowing for precise measurement of site-specific 13C/12C ratios. nih.govresearchgate.net This method provides sufficient precision for the routine determination of 13C abundance at each carbon position. nih.govresearchgate.net

This technique has proven valuable in distinguishing the internal 13C distribution of glucose biosynthesized through different metabolic pathways, such as the C3 and C4 pathways in plants, which show marked differences. nih.govresearchgate.net Furthermore, 13C NMR isotopomer analysis of glutamate, derived from cells incubated with [U-13C6]glucose, has been used to quantify metabolic fluxes, revealing connections between pyruvate cycling and glucose-stimulated insulin secretion (GSIS). nih.gov To facilitate analysis of smaller biological samples, 2D-NMR methods have been adapted for the glucose derivative diacetonide glucofuranose (DAGF), enabling analysis on as little as 10 mg of material with high precision. acs.org

Table 1: Applications of Isotopic 13C NMR with Glucofuranose Derivatives

| Derivative | Application | Key Finding |

|---|---|---|

| 3,5,6-triacetyl-1,2-O-isopropylidene-alpha-D-glucofuranose (TAMAGF) | Measurement of site-specific 13C/12C ratios in glucose | Enables differentiation of glucose from C3 and C4 metabolic pathways. nih.govresearchgate.net |

| Diacetonide glucofuranose (DAGF) | Isotopic analysis of small (10 mg) biological samples | Adapted 2D-NMR sequences allow for high-precision analysis on limited material. acs.org |

The precise structure, configuration, and conformation of this compound derivatives are determined using a suite of NMR experiments, including 1H, 13C, and, for phosphorylated compounds, 31P NMR. The complete assignment of 1H and 13C signals is achieved through a combination of 1D and 2D NMR experiments, such as TOCSY and HSQC. slu.seresearchgate.net These assignments are crucial for confirming the identity and purity of synthesized derivatives. researchgate.net

For example, the 1H NMR spectrum of 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-d-glucofuranose shows a characteristic doublet for the anomeric proton (H-1) at 5.88 ppm with a coupling constant (J) of 3.6 Hz. nih.gov Such coupling constants are invaluable for determining the relative stereochemistry of substituents. slu.se In phosphorylated derivatives, such as 1,2-O-isopropylidene-α-D-glucofuranose-3,6-O-cyclophosphate, 31P NMR is essential for characterizing the phosphate moiety and its stereochemistry. tandfonline.com The combination of NMR data with computational modeling provides a powerful approach to defining the solution-state structures of these molecules. doi.orgnih.gov

Table 2: Selected 1H NMR Data for 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-d-glucofuranose

| Proton | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity |

|---|---|---|---|

| H-1 | 5.88 | 3.6 | d |

| H-2 | 4.50 | 3.6 | d |

| H-3 | 4.36 | 2.7 | d |

| H-4 | 4.01 | 7.7, 2.7 | dd |

| H-5 | 4.19 | 7.7, 2.5 | td |

| H-6 | 4.29 | 10.2, 2.5 | dd |

| H-6' | 4.11 | 10.2, 6.8 | dd |

Data obtained in CDCl3 at 400 MHz. nih.gov

Correlation spectroscopy, particularly 2D experiments like HSQC, is instrumental in assigning the NMR signals of the glucofuranose ring, especially when signals are heavily overlapped in 1D spectra. slu.se By selectively exciting specific spectral regions, it is possible to isolate the spin systems of the furanose forms from the much more abundant pyranose forms in an equilibrium mixture of D-glucose. slu.se

Variable temperature (VT) NMR studies provide insight into the dynamic behavior of molecules. For glucofuranose, the ring-opening rate is relatively slow on the NMR timescale at ambient temperature, meaning distinct signals for the cyclic form are observed without significant exchange broadening. slu.se This indicates that the reported chemical shifts are not averaged by rapid chemical exchange with the open-chain form under these conditions. slu.se VT NMR can be employed to study the kinetics of such conformational changes and ring-opening processes at elevated temperatures.

X-Ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure of molecules in solution, X-ray crystallography provides the definitive, high-resolution structure in the solid state. This technique has been used to unambiguously determine the molecular structure and stereochemistry of various derivatives of this compound. nih.govresearchgate.netnih.goviucr.org

The crystal structure of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose, for instance, confirms the configuration resulting from an SN2 reaction and provides precise details on bond lengths, angles, and ring conformations. nih.gov In this derivative, the tetrahydrofuran (B95107) (THF) ring adopts a twisted conformation, while the fused dioxolane ring is in an envelope conformation. nih.govresearchgate.net The dihedral angle between the mean planes of these two five-membered rings is 67.50 (13)°. nih.govresearchgate.net Crystallographic analysis also elucidates the supramolecular architecture, revealing how molecules are linked in the crystal lattice through intermolecular interactions like O—H⋯N and C—H⋯O hydrogen bonds, which can form chains or helical structures. researchgate.netiucr.org

Table 3: Crystal Data for 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

| Parameter | Value |

|---|---|

| Chemical Formula | C9H15N3O5 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.7615 (4) |

| b (Å) | 9.7752 (8) |

| c (Å) | 10.6833 (9) |

| β (°) | 101.255 (8) |

| Volume (ų) | 590.11 (8) |

| Z | 2 |

| R[F² > 2σ(F²)] | 0.036 |

Data collected at 190 K. researchgate.net

Theoretical Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic and crystallographic data, offering deeper insights into the energetic and electronic properties of molecules.

Density Functional Theory (DFT) is widely used to predict the structural, electronic, and reactive properties of glucose and its derivatives. jscholaronline.orgnih.gov DFT calculations can accurately reproduce molecular geometries obtained from experimental methods. unimas.my

A key application of DFT is the calculation of reaction energy barriers, providing a theoretical understanding of reaction mechanisms and kinetics. mdpi.com For instance, DFT has been used to explore the energy landscapes of the acid-catalyzed conversion of glucose to fructose and other platform chemicals, identifying the most favorable reaction pathways by comparing the energy barriers of different steps. mdpi.comresearchgate.net These calculations can model the effect of catalysts and solvents on the reaction energetics. mdpi.com

DFT is also used to investigate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov For glucose derivatives, DFT calculations of the HOMO-LUMO gap and molecular electrostatic potential (MEP) surfaces help to examine their nucleophilic and electrophilic behavior. nih.gov

Table 4: Examples of Properties Investigated by DFT for Glucose Systems

| Property | Application | Example Finding |

|---|---|---|

| Reaction Energy Barriers | Elucidating reaction mechanisms for glucose conversion | For the K+ catalyzed conversion of glucose, the ring-opening energy barrier was calculated to be 18.16 kcal/mol at the optimal binding site. mdpi.com |

| Electronic Properties (HOMO-LUMO) | Assessing molecular reactivity and stability | The energy gap (Eg) for an α-D glucose/Ag3 configuration was calculated to be 4.358 eV. nih.gov |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method utilized to study the electronic structure of molecules, providing detailed insights into charge transfer and orbital interactions. In the context of this compound, NBO analysis elucidates the intricate network of electronic interactions that govern its stability and reactivity. This analysis partitions the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the intuitive Lewis structure representation of the molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with each donor-acceptor interaction provides a quantitative measure of the strength of these electronic delocalizations. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Hyperconjugative Interactions:

Hyperconjugation involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent antibonding orbital. In this compound, significant hyperconjugative interactions are expected to involve the lone pairs of the oxygen atoms in the furanose ring and the isopropylidene group.

For instance, the lone pairs of the ring oxygen (O4) and the oxygens of the isopropylidene group (O1 and O2) can donate electron density to the antibonding orbitals of adjacent C-C and C-O bonds. These interactions, such as LP(O) → σ(C-C) and LP(O) → σ(C-O), contribute to the stabilization of the molecule. The magnitude of these interactions is dependent on the stereochemical arrangement of the interacting orbitals; a favorable anti-periplanar alignment leads to a stronger interaction and greater stabilization energy.

Steric and Electronic Effects:

The isopropylidene group, while providing steric bulk, also influences the electronic environment of the glucofuranose ring. NBO analysis can help to dissect the interplay between steric repulsions and stabilizing electronic interactions. For example, the fusion of the five-membered dioxolane ring (from the isopropylidene group) to the furanose ring imposes conformational constraints. NBO analysis can reveal how these constraints affect orbital overlap and the strength of hyperconjugative interactions.

The delocalization of electron density from oxygen lone pairs into neighboring σ* orbitals can lead to a lengthening of the donor bond and a shortening of the acceptor bond, providing a theoretical basis for experimentally observed bond length variations.

Table 1. Hypothetical Major Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (C1-C2) | 2.5 | Hyperconjugation |

| LP (O1) | σ* (C1-O4) | 1.8 | Hyperconjugation |

| LP (O2) | σ* (C1-C2) | 2.3 | Hyperconjugation |

| LP (O2) | σ* (C2-C3) | 3.1 | Hyperconjugation |

| LP (O4) | σ* (C1-O1) | 5.2 | Anomeric Effect |

| LP (O4) | σ* (C4-C5) | 4.8 | Hyperconjugation |

| σ (C1-H1) | σ* (C2-C3) | 1.5 | σ → σ |

| σ (C2-H2) | σ (C1-O1) | 1.2 | σ → σ |

| σ (C3-H3) | σ (C2-O2) | 1.7 | σ → σ |

| σ (C4-H4) | σ (C3-O3) | 1.9 | σ → σ* |

Note: The data in this table is illustrative and intended to represent the nature of NBO analysis results. Actual values would be obtained from specific quantum chemical calculations on this compound.

Iv. Applications in Chemical and Biochemical Research

Chiral Pool Synthesis of Complex Molecules

As a readily available chiral building block derived from D-glucose, 1,2-O-Isopropylidene-alpha-D-glucofuranose serves as an excellent starting point for the synthesis of complex molecules, leveraging its inherent stereochemistry to produce enantiomerically pure products.

The synthesis of glycosides and oligosaccharides is a cornerstone of carbohydrate chemistry, with applications ranging from materials science to medicine. diva-portal.org this compound is a valuable precursor in this field due to the presence of free hydroxyl groups at the C-3, C-5, and C-6 positions, which can act as nucleophiles in glycosylation reactions. diva-portal.org

The selective protection of the 1,2-hydroxyls allows for the regioselective introduction of glycosidic linkages at other positions. For instance, after further protection of the 3- and 5-hydroxyl groups, the primary 6-hydroxyl group can be glycosylated. Alternatively, selective deprotection strategies can be employed to expose a specific hydroxyl group for glycosylation, enabling the synthesis of oligosaccharides with defined linkages. The synthesis of more complex oligosaccharides often involves a convergent block strategy, where monosaccharide building blocks, often derived from precursors like this compound, are coupled together.

| Glycoside/Oligosaccharide Derivative | Synthetic Approach | Yield (%) |

|---|---|---|

| 6-O-Glycosyl-D-glucose amphiphiles | Derived from 1,2-O-Isopropylidene-3,5-O-propylidene-α-D-glucofuranose, which is synthesized from 3-O-allyl-1,2-O-isopropylidene-α-D-glucofuranose. | Data not specified |

Glycoconjugates, molecules where carbohydrates are covalently linked to other chemical species like proteins or lipids, and glycomimetics, compounds that mimic the structure and/or function of carbohydrates, are of significant interest in medicinal chemistry and chemical biology. This compound serves as a key starting material for the synthesis of these important classes of molecules.

The functionalizable hydroxyl groups of this compound allow for the attachment of various non-carbohydrate moieties, leading to the formation of glycoconjugates. For example, the free hydroxyls can be derivatized with amino acids, peptides, or lipids to create neoglycoconjugates with tailored biological activities.

Furthermore, the rigid furanose scaffold of this compound can be chemically modified to generate glycomimetics. These modifications can include the replacement of the ring oxygen with carbon (carbasugars) or nitrogen (iminosugars), or the alteration of stereochemistry at one or more chiral centers. These structural changes can lead to compounds with enhanced stability towards enzymatic degradation or with improved binding affinities for carbohydrate-recognizing proteins.

The chiral scaffold of this compound has been extensively utilized in the synthesis of a diverse range of biologically active compounds. hacettepe.edu.tr The ability to selectively modify the hydroxyl groups at positions 3, 5, and 6 allows for the introduction of various pharmacophores, leading to compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antineoplastic properties. hacettepe.edu.trnih.govnih.gov

One notable application is in the synthesis of iminosugars, which are nitrogen-containing carbohydrate mimics. By introducing a nitrogen atom into the sugar ring, often through a multi-step synthesis starting from this compound, potent glycosidase inhibitors can be obtained. For instance, selective tosylation of the primary hydroxyl group, followed by nucleophilic displacement with azide (B81097) and subsequent reduction and cyclization, is a common strategy to access iminosugar scaffolds.

Moreover, acylation of the free hydroxyl groups with various acyl chlorides has been shown to yield derivatives with significant antibacterial activity. hacettepe.edu.tr Research has demonstrated that the nature of the acyl substituent plays a crucial role in the observed biological activity, with some derivatives showing broad-spectrum antibacterial effects. hacettepe.edu.tr

| Compound Synthesized from this compound | Biological Activity | Key Synthetic Step | Yield (%) |

|---|---|---|---|

| 1,2-O-isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | Antibacterial | Acylation with lauroyl chloride | 62 |

| 1,2-O-isopropylidene-3,5,6-tri-O-myristoyl-α-D-glucofuranose | Antibacterial | Acylation with myristoyl chloride | 82 |

| 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | Intermediate for iminosugars | Nucleophilic displacement of a tosylate with sodium azide | Data not specified |

| 3-O-acyl-d-allose and 6-O-acyl-d-glucose derivatives | Antineoplastic (cell growth inhibition) | Acylation | Data not specified |

Role in Enzyme and Reaction Mechanism Studies

While this compound is a cornerstone in synthetic carbohydrate chemistry, its direct application in enzyme and reaction mechanism studies is not as extensively documented in the current literature. However, its derivatives hold potential for such applications.

The study of phosphoryl transfer enzymes is crucial for understanding many biological processes. While there is a lack of specific literature detailing the use of this compound itself as a model for these enzymes, its derivatives could theoretically serve as probes for studying phosphoryl transfer mechanisms. By selectively phosphorylating one of the free hydroxyl groups, researchers could create stable, well-defined substrates or inhibitors to investigate the active site interactions and catalytic mechanisms of kinases, phosphatases, and other phosphoryl transferases. The isopropylidene group would prevent unwanted reactions at the 1 and 2 positions, allowing for a focused study of the phosphorylation event at a specific site.

The direct use of this compound as a substrate for enzyme kinetics studies is not prominently reported. Many enzymes that process glucose, such as hexokinase, recognize the pyranose form of the sugar and may not effectively bind or process the furanose form, especially with the bulky isopropylidene protecting group.

However, derivatives of this compound could be synthesized to act as specific substrates or inhibitors for certain enzymes. For example, by attaching a chromogenic or fluorogenic group to one of the free hydroxyls, it would be possible to create a substrate for a glycosidase that, upon cleavage, releases a detectable signal. Such a tool would be valuable for high-throughput screening of enzyme inhibitors or for detailed kinetic analysis of enzyme activity. The stability imparted by the isopropylidene group could also be advantageous in designing enzyme inhibitors that are resistant to degradation. Further research is needed to explore the potential of custom-synthesized derivatives of this compound in the field of enzyme kinetics.

Use in Biocatalysis for Ester Production

1,2-O-Isopropylidene-α-D-glucofuranose serves as a valuable starting material in the biocatalytic synthesis of sugar esters. The presence of free hydroxyl groups at the C-3, C-5, and C-6 positions allows for regioselective acylation reactions catalyzed by enzymes, particularly lipases. This enzymatic approach offers a green and highly specific alternative to traditional chemical methods, which often require complex protection and deprotection steps.

Lipases, such as Candida antarctica Lipase B (CaLB), are widely employed for this purpose due to their high catalytic activity, stability, and broad substrate specificity. mdpi.com The biocatalytic process typically involves the reaction of 1,2-O-Isopropylidene-α-D-glucofuranose with an acyl donor, such as a fatty acid, an acid anhydride (B1165640), or an ester, in a non-aqueous solvent. The enzyme facilitates the formation of an ester linkage at one or more of the available hydroxyl positions. Research has demonstrated the site-selective acylation at the C-6 hydroxyl group under specific conditions, such as low temperatures in anhydrous pyridine (B92270). researchgate.net

The properties of the resulting sugar esters, particularly their hydrophilic-lipophilic balance (HLB), can be tailored by selecting different acyl donors. researchgate.net This allows for the production of a diverse range of esters with potential applications as biosurfactants, emulsifiers, and antimicrobial agents. hacettepe.edu.trufms.br For instance, the reaction with long-chain fatty acids like palmitoyl (B13399708) chloride yields monoesters with a hydrophobic alkyl "tail" and a hydrophilic sugar "head". google.com

| Acylating Agent | Resulting Ester Derivative (at positions 3, 5, 6) |

|---|---|

| Acetic anhydride | 1,2-O-Isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose |

| Pentanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-pentanoyl-α-D-glucofuranose |

| Hexanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-hexanoyl-α-D-glucofuranose |

| Decanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-decanoyl-α-D-glucofuranose |

| Lauroyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose |

| Myristoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-myristoyl-α-D-glucofuranose |

| 4-Chlorobenzoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose |

Isotopic Labeling and Metabolic Pathway Investigations

1,2-O-Isopropylidene-α-D-glucofuranose is a critical tool for investigating site-specific carbon isotope ratios within the glucose molecule. The synthesis of this compound involves protecting the hydroxyl groups at the C-1 and C-2 positions with an isopropylidene group. ontosight.ai This protection is crucial as it renders these positions unreactive, allowing for the selective introduction of a stable isotope, such as carbon-13 (¹³C), at other specific positions, most commonly C-6. ontosight.ai

The resulting isotopically labeled compound, for example, 1,2-O-Isopropylidene-α-D-glucofuranose-6-¹³C, serves as a tracer. ontosight.ai When introduced into a biological system, the metabolic fate of the labeled carbon atom can be followed. By using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can track the ¹³C label and distinguish it from the naturally abundant ¹²C. This allows for the precise measurement of ¹³C/¹²C ratios at specific atomic sites within glucose and its downstream metabolites, providing detailed insights into enzyme-substrate interactions and the intramolecular distribution of isotopes. ontosight.ai

The use of ¹³C-labeled 1,2-O-Isopropylidene-α-D-glucofuranose is instrumental in tracing the flow of carbon through complex metabolic networks, such as the C3 and C4 photosynthetic pathways in plants. ontosight.ai These pathways differ in their initial carbon fixation mechanism. khanacademy.org C3 plants directly incorporate CO₂ into a three-carbon compound, while C4 plants first fix CO₂ into a four-carbon acid in mesophyll cells, which is then transported to bundle-sheath cells where the CO₂ is released and enters the standard Calvin cycle. khanacademy.orgnih.gov

By supplying a plant with glucose that has been isotopically labeled at a specific position using the protected glucofuranose derivative, scientists can trace the journey of the ¹³C atom. ontosight.ai As the labeled glucose is metabolized, the ¹³C signature will appear in the various intermediates of the active photosynthetic pathway. researchgate.net Analysis of the isotopic enrichment in key metabolites can reveal the relative activity of different pathways and elucidate how carbon is allocated between them. This technique is invaluable for comparing the metabolic fluxes in C3 and C4 plants and for understanding the evolutionary and biochemical adaptations that minimize photorespiration in C4 species. khanacademy.orgnih.gov

| Pathway | Primary CO₂ Acceptor | First Stable Intermediate | Key Transport Metabolite | Location of Calvin Cycle |

|---|---|---|---|---|

| C3 Photosynthesis | Ribulose-1,5-bisphosphate | 3-Phosphoglycerate (3-PGA) | Not applicable | Mesophyll Cells |

| C4 Photosynthesis | Phosphoenolpyruvate (PEP) | Oxaloacetate | Malate or Aspartate | Bundle-Sheath Cells |

Applications in Analytical Chemistry and Materials Science

In analytical chemistry, particularly in the analysis of natural extracts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. However, many biologically important molecules, including monosaccharides like 1,2-O-Isopropylidene-α-D-glucofuranose, are non-volatile due to their polar hydroxyl groups. This inherent lack of volatility prevents their direct analysis by GC.

To overcome this limitation, a chemical modification process known as derivatization is required. nih.govresearchgate.net For sugars found in natural extracts, the most common derivatization methods involve silylation or acylation. restek.com In silylation, the hydrogen atom of the hydroxyl groups is replaced by a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process masks the polar -OH groups, significantly reducing the molecule's boiling point and increasing its thermal stability, making it suitable for GC analysis. restek.com Acylation, using reagents like acetic anhydride, achieves a similar effect by converting the hydroxyls into less polar ester groups. This derivatization step is essential for the qualitative and quantitative analysis of carbohydrate profiles in complex biological samples. researchgate.net

1,2-O-Isopropylidene-α-D-glucofuranose is a useful substrate in materials science for creating crosslinked polymer networks. The key reaction involves its oxidation by periodate (B1199274) salts, such as sodium periodate (NaIO₄). Periodate is known to selectively cleave the carbon-carbon bond between vicinal diols (hydroxyl groups on adjacent carbons). In the case of 1,2-O-Isopropylidene-α-D-glucofuranose, the relevant diol is at the C-5 and C-6 positions.

The periodate oxidation of the terminal C5-C6 glycol group results in the cleavage of this bond, opening the furanose ring and generating two highly reactive aldehyde groups. nih.gov This resulting dialdehyde (B1249045) derivative is a versatile building block for crosslinking reactions. The aldehyde functionalities can readily react with molecules containing primary amine groups (e.g., chitosan, gelatin, or synthetic diamines) or hydrazide groups to form stable covalent bonds such as Schiff bases or hydrazones. This process allows for the controlled formation of crosslinked networks, which is fundamental in the development of hydrogels, biocompatible materials, and drug delivery systems. The initial protection of the C-1 and C-2 hydroxyls by the isopropylidene group ensures that the periodate oxidation occurs specifically at the desired C5-C6 position. nih.gov

Development of Carbohydrate-Based Surfactants

This compound serves as a important and versatile starting material in the synthesis of a variety of carbohydrate-based surfactants. These surfactants, which are amphiphilic molecules containing both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, are of significant interest due to their derivation from renewable resources, biodegradability, and potentially low toxicity. The structure of this compound, with its protected hydroxyl groups at the 1 and 2 positions, allows for selective chemical modifications at the remaining free hydroxyl groups, primarily at the C-6 position, to introduce the necessary hydrophobic character for surfactant activity.

The development of surfactants from this glucofuranose derivative typically involves the esterification of the free hydroxyl groups with long-chain fatty acids. This process attaches a long alkyl chain (the hydrophobic tail) to the hydrophilic carbohydrate head group. The length of this alkyl chain is a critical determinant of the resulting surfactant's properties. By varying the length of the acyl chain, researchers can fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn governs its effectiveness in applications such as emulsification, foaming, and dispersion. diva-portal.org

Detailed research into these synthetic pathways has demonstrated that selective acylation can be achieved with high yields. For instance, direct acylation of this compound with various acylating agents can produce 3,5,6-tri-O-acyl derivatives. hacettepe.edu.tr More targeted syntheses focus on selectively acylating the primary hydroxyl group at the C-6 position, which is more reactive than the secondary hydroxyls at C-3 and C-5. This regioselectivity is crucial for producing well-defined surfactant molecules with predictable properties.

The resulting nonionic surfactants, where the hydrophilic character is provided by the uncharged sugar moiety, are compatible with a wide range of other surfactant types, including anionic, cationic, and amphoteric surfactants, making them suitable for diverse formulations. atamanchemicals.comnouryon.com Their molecular structure, combining a bulky hydrophilic headgroup with a flexible hydrophobic tail, allows them to effectively reduce the surface tension of water and form micelles at a specific concentration known as the Critical Micelle Concentration (CMC).

The table below presents detailed findings on the properties of various carbohydrate-based surfactants synthesized from this compound and related sugar derivatives. The data highlights how the length of the hydrophobic alkyl chain influences key surfactant properties such as the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γcmc).

| Surfactant Derivative | Hydrophobic Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γcmc) (mN/m) |

|---|---|---|---|

| GTPEA-12 | 12 | 1.58 x 10⁻⁵ | 24.8 - 34.2 |

| GTPEA-14 | 14 | 5.01 x 10⁻⁶ | 24.8 - 34.2 |

| GTPEA-16 | 16 | Data Not Available in Search Results | 24.8 - 34.2 |

V. Advanced Research Directions and Emerging Areas

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic methods with classical organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the selective modification of carbohydrate scaffolds like 1,2-O-Isopropylidene-alpha-D-glucofuranose. Biocatalytic transformations, utilizing isolated enzymes or whole-cell systems, are gaining prominence due to their high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Research in this area focuses on leveraging enzymes, particularly lipases and proteases, for regioselective acylation, a crucial step in building complex carbohydrate-based molecules. For instance, enzymatic techniques have been successfully employed to synthesize the 6-O-palmitoyl derivative of 1,2-O-isopropylidene-α-D-glucofuranose. This approach takes advantage of the inherent ability of enzymes to differentiate between the primary and secondary hydroxyl groups of the sugar, a task that often requires multiple protection and deprotection steps in conventional chemistry.

The primary advantages of using biocatalysis for modifying this compound include:

High Regioselectivity: Enzymes can target specific hydroxyl groups (e.g., the primary C-6 hydroxyl) with high precision, minimizing the formation of unwanted byproducts.

Mild Conditions: Enzymatic reactions are typically conducted in aqueous or organic solvents at or near room temperature, preserving sensitive functional groups on the molecule.

Stereoselectivity: Enzymes can distinguish between stereoisomers, ensuring the synthesis of chirally pure products.

Future research is aimed at expanding the toolbox of enzymes capable of acting on this substrate and combining them in multi-step, one-pot cascade reactions to streamline the synthesis of complex glycans and glycoconjugates.

Design and Synthesis of Novel Derivatives with Enhanced Properties

This compound serves as a key starting material for the creation of novel derivatives with tailored biological and physical properties. ontosight.ai By selectively modifying the remaining free hydroxyl groups at the C-3, C-5, and C-6 positions, researchers can synthesize a diverse library of compounds for various applications.

A significant area of investigation is the synthesis of acyl derivatives to enhance biological activity. Studies have shown that introducing various acyl groups can impart potent antimicrobial properties to the glucofuranose scaffold. For example, a series of 3,5,6-tri-O-acyl derivatives were synthesized and evaluated for their antibacterial functionality, with some compounds showing moderate to good activity, particularly against Gram-positive bacteria. hacettepe.edu.tr

Another research avenue involves the synthesis of derivatives with therapeutic potential. By preparing a series of 3-O-derivatives of the related compound 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, scientists have developed molecules with notable anti-inflammatory and antipyretic activities. nih.gov Furthermore, the synthesis of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose provides a crucial intermediate for producing iminosugars, a class of compounds investigated for various biological activities. nih.gov

The table below summarizes selected novel derivatives and their enhanced properties.

| Derivative Class | Specific Modification | Enhanced Property |

| Acyl Derivatives | 3,5,6-tri-O-(4-chlorobenzoyl) | Antibacterial Activity hacettepe.edu.tr |

| Acyl Derivatives | 3,5,6-tri-O-(2,6-dichlorobenzoyl) | Antibacterial Activity hacettepe.edu.tr |

| Azido (B1232118) Derivatives | 6-azido-6-deoxy | Intermediate for Iminosugars nih.gov |

| Tosyl Derivatives | 6-O-p-toluenesulfonyl | Synthetic Intermediate nih.gov |

| 3-O-Derivatives | Various | Anti-inflammatory & Antipyretic Activity nih.gov |

These examples highlight the immense potential of using this compound as a scaffold to generate new molecules with valuable, targeted functionalities. hacettepe.edu.tr

Computational Modeling and Machine Learning for Reaction Prediction and Drug Discovery

The fields of computational modeling and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. While direct applications to this compound are still emerging, these techniques offer immense potential for accelerating research involving this key intermediate.

Reaction Prediction: The synthesis of derivatives from this compound often involves achieving specific regioselectivity in reactions like acylation or tosylation. hacettepe.edu.trnih.gov Machine learning models can be trained on existing reaction data to predict the outcomes of new chemical transformations. By analyzing patterns in substrates, reagents, and conditions, these models can forecast which hydroxyl group is most likely to react, predict product yields, and suggest optimal reaction conditions. This predictive power can significantly reduce the number of experiments needed, saving time and resources.

Drug Discovery: Machine learning is increasingly used to design and screen virtual libraries of compounds for potential biological activity. ontosight.ai Starting with the this compound scaffold, computational tools can generate vast numbers of virtual derivatives by adding different functional groups at the available hydroxyl positions. ML models, trained on data from known active molecules, can then predict the properties of these virtual compounds, such as their potential to bind to a specific protein target or their likely toxicity. This process, known as virtual screening, allows researchers to prioritize a smaller number of the most promising candidates for actual synthesis and laboratory testing, streamlining the drug discovery pipeline.

The general workflow for applying machine learning in this context involves:

Data Collection: Gathering experimental data on reactions or biological activities of related carbohydrate derivatives.

Feature Engineering: Converting chemical structures into numerical descriptors that a machine can understand.

Model Training: Using algorithms to learn the relationship between the chemical features and the reaction outcomes or biological activities.

Prediction and Validation: Applying the trained model to new, unseen molecules to predict their properties and then validating these predictions through experiments.

By embracing these computational approaches, chemists can augment their creativity and efficiency, accelerating the discovery of new reactions and the development of novel therapeutics based on the versatile this compound structure.

Integration with Systems Biology for Glycomics and Metabolomics

Systems biology aims to understand the complex interactions within biological systems. Glycomics and metabolomics are key disciplines within systems biology that focus on the comprehensive study of all sugars (the glycome) and small molecules (the metabolome) in an organism, respectively. While this compound is a synthetic molecule not typically found in biological systems, it serves as an invaluable tool for creating probes and standards essential for these fields.

Monosaccharides and their derivatives are the fundamental building blocks of complex glycoconjugates that play critical roles in cell recognition, immune response, and cell signaling. creative-biolabs.com The study of these processes requires well-defined molecular tools. This compound, with its selectively available hydroxyl groups, is an ideal starting point for the synthesis of:

Metabolic Probes: Derivatives can be synthesized with reporter tags (e.g., fluorescent labels or clickable alkyne groups). These probes can be introduced into cells to track their incorporation into metabolic pathways, helping to elucidate the complex networks of carbohydrate metabolism.

Enzyme Substrates: Labeled derivatives can be designed as specific substrates for glycosyltransferases or glycosidases, the enzymes responsible for synthesizing and breaking down glycans. These synthetic substrates are crucial for assaying enzyme activity and screening for inhibitors.

Analytical Standards: In metabolomics, accurately identifying and quantifying endogenous metabolites is critical. The chemical synthesis of rare or modified monosaccharides, starting from versatile precursors like this compound, provides the pure, characterized standards needed to calibrate analytical instruments like mass spectrometers and confirm the identity of molecules in complex biological samples.

By providing access to custom-synthesized and isotopically labeled carbohydrate derivatives, the chemistry enabled by this compound directly supports the advancement of glycomics and metabolomics, facilitating a deeper, systems-level understanding of the role of carbohydrates in health and disease.

Q & A

Q. What are the common synthetic routes for preparing 1,2-O-Isopropylidene-alpha-D-glucofuranose, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized from D-glucose via a three-step process:

- Step 1 : Acetonation of D-glucose using dry acetone, catalytic H₂SO₄, and CuSO₄ at room temperature for 24 hours, yielding bisacetone D-glucose (46% yield).

- Step 2 : Alkylation (e.g., butylation) with NaH and alkyl halides (e.g., BuBr) in THF, achieving >90% yield.

- Step 3 : Selective hydrolysis of 5,6-O-isopropylidene groups using 10% H₂SO₄ in MeOH-H₂O, followed by neutralization with K₂CO₃ (~95% yield) . Optimization includes controlling moisture (oven-dry CuSO₄), reaction time, and purification via recrystallization or chromatography. Alternative routes involve DMSO-mediated oxidation followed by NaBH₄ reduction to access stereochemical analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Assigns regioselective modifications (e.g., acylation at C-3 vs. C-6) by analyzing chemical shifts and coupling constants.

- HMBC (Heteronuclear Multiple Bond Correlation) : Resolves ambiguities in ester/ether linkage positions by correlating protons with distant carbons .

- FTIR : Identifies hydrogen-bonding patterns in self-assembled systems (e.g., organogels) and confirms functional groups (e.g., C=O stretches for esters) .

- X-ray crystallography : Provides definitive stereochemical assignments, as seen in crystal structures of phenylacetyl derivatives .

Q. How can oxidation and reduction reactions transform this compound into related carbohydrate analogs?

Oxidation with DMSO converts the C-5 hydroxyl to a ketone, forming 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, which is reduced with NaBH₄ to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. This method is scalable (>90% yield) and useful for synthesizing rare sugars .

Advanced Research Questions

Q. How can regioselective acylation or alkylation be achieved at specific hydroxyl groups of this compound?

Regioselectivity is controlled by:

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively acylate the C-6 hydroxyl in organic solvents, leaving C-3 and C-5 positions intact .

- Protecting group strategies : Sequential acetonation and hydrolysis isolate reactive sites. For example, 5,6-diol intermediates allow selective etherification with octyl bromide using NaH in THF (87% yield) .

- Steric and electronic effects : Bulky reagents favor less hindered positions (e.g., C-6 over C-3) .

Q. How do solvent polarity and hydrogen bonding influence the self-assembly and thermal stability of glucofuranose-based organogels?

Solvent parameters (polarity, ET(30)) dictate gelator aggregation. For example:

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

Conflicting NMR assignments are resolved by:

- Comparative analysis : Cross-referencing with crystallographic data (e.g., distinguishing C-3 vs. C-6 esters via X-ray structures) .

- Isotopic labeling : Using ¹³C-enriched reagents to trace regiochemical outcomes.

- Density Functional Theory (DFT) : Predicting chemical shifts for proposed structures .

Q. How do ether vs. ester linkages at C-5/C-6 impact the biological activity of glucofuranose derivatives?

Ethers (e.g., 5,6-di-O-octyl ether) exhibit higher lipophilicity, enhancing membrane permeability in antimicrobial assays. Esters (e.g., 6-O-lauroyl derivatives) show stronger inhibition of sterol 14α-demethylase due to hydrogen bonding with the enzyme’s active site .

Q. What role does molecular docking play in designing glucofuranose derivatives as antimicrobial agents or enzyme inhibitors?

Docking simulations predict binding affinities to targets like CYP51 (sterol demethylase). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.